molecular formula C7H11NO2 B12365515 3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one

3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one

Cat. No.: B12365515
M. Wt: 141.17 g/mol
InChI Key: IXVHJEGJUOXHIM-UHFFFAOYSA-N
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Description

3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one is a heterocyclic organic compound that features a benzoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an o-aminophenol derivative with a suitable carbonyl compound, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, aryl, or other functional groups.

Scientific Research Applications

3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with a similar ring structure but lacking the hexahydro modification.

    Benzimidazole: Another heterocyclic compound with a similar structure but different nitrogen positioning.

    Indole: A structurally related compound with a fused benzene and pyrrole ring system.

Uniqueness

3a,4,5,6,7,7a-Hexahydro-1,2-benzoxazol-3-one is unique due to its hexahydro modification, which imparts different chemical and physical properties compared to its analogs

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-3-one

InChI

InChI=1S/C7H11NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h5-6H,1-4H2,(H,8,9)

InChI Key

IXVHJEGJUOXHIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)NO2

Origin of Product

United States

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